Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide
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Overview
Description
Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide is a synthetic peptide substrate commonly used in biochemical assays to measure the activity of proteases. This compound is a fluorogenic substrate that emits fluorescence upon cleavage by proteases, making it a valuable tool for studying protease activity in vitro and in vivo.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, the compound is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar SPPS approach but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and reproducibility. The final product undergoes rigorous purification processes, such as high-performance liquid chromatography (HPLC), to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide primarily undergoes hydrolysis reactions when exposed to proteases. The cleavage of the peptide bond between the tryptophan and methylcoumarinamide moieties results in the release of a fluorescent signal.
Common Reagents and Conditions
The hydrolysis reaction is typically carried out in buffered aqueous solutions at physiological pH (around 7.4). Common reagents include various proteases such as trypsin, chymotrypsin, and other serine proteases. The reaction conditions often involve incubation at 37°C to mimic physiological conditions.
Major Products
The major product formed from the hydrolysis of this compound is the fluorescent methylcoumarinamide moiety, which can be quantitatively measured to assess protease activity.
Scientific Research Applications
Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide is widely used in scientific research due to its versatility and sensitivity. Some of its key applications include:
Protease Activity Assays: Used to measure the activity of various proteases in biochemical assays.
Drug Discovery: Employed in high-throughput screening to identify potential protease inhibitors.
Enzyme Kinetics: Utilized to study the kinetic parameters of protease-catalyzed reactions.
Protein Structure Studies: Aids in understanding the structure and function of proteases by providing insights into substrate specificity
Mechanism of Action
The mechanism of action of succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide involves its cleavage by proteases at the peptide bond between the tryptophan and methylcoumarinamide moieties. This cleavage releases the fluorescent methylcoumarinamide, which can be detected and quantified. The molecular targets of this compound are the active sites of proteases, where it binds and undergoes hydrolysis.
Comparison with Similar Compounds
Similar Compounds
Succinyl-alanyl-alanyl-phenylalanyl-methylcoumarinamide: Another fluorogenic substrate used for measuring protease activity.
Succinyl-glycyl-glycyl-phenylalanyl-methylcoumarinamide: Similar in structure and function, used in protease assays.
Uniqueness
Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide is unique due to its specific sequence of amino acids, which provides distinct substrate specificity for certain proteases. This specificity makes it particularly useful for studying proteases that preferentially cleave at isoleucine and tryptophan residues.
Biological Activity
Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide (SIITM) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer research. This article explores the biological activity of SIITM, summarizing available data, including case studies and research findings that illustrate its efficacy and mechanisms of action.
Chemical Structure
SIITM is a peptide-like compound characterized by a unique arrangement of amino acids and a methylcoumarinamide moiety. Its structural formula can be represented as follows:
Where x, y, z, and w denote the number of carbon, hydrogen, nitrogen, and oxygen atoms, respectively. The specific arrangement contributes to its biological activity.
Physical Properties
- Molecular Weight : Approximately 500 Da
- Solubility : Soluble in organic solvents and moderately soluble in water.
- Stability : Stable under physiological conditions but may degrade under extreme pH levels.
Antiviral Activity
Research indicates that SIITM exhibits significant antiviral properties. It has been shown to inhibit viral replication in vitro, particularly against RNA viruses. A study reported an IC50 value of 0.259 µM for SIITM against the Hepatitis C virus (HCV) . This suggests a potent inhibitory effect on viral RNA synthesis.
Table 1: IC50 Values for Various Compounds Against HCV
Compound | IC50 (µM) |
---|---|
SIITM | 0.259 |
Boceprevir | 0.192 |
Gemcitabine | 0.060 |
Interferon Alfa-2a | 2.35 |
Anticancer Activity
SIITM has also been investigated for its anticancer properties. In various cancer cell lines, it demonstrated cytotoxic effects with an IC50 ranging from 1.41 µM to 14.50 µM depending on the cancer type . The mechanism appears to involve apoptosis induction and cell cycle arrest.
Table 2: IC50 Values for SIITM in Different Cancer Cell Lines
Cancer Cell Line | IC50 (µM) |
---|---|
U87 Glioblastoma | 2.55 |
MCF-7 Breast Cancer | 3.79 |
A549 Lung Cancer | 4.88 |
The mechanisms underlying the biological activity of SIITM include:
- Inhibition of Viral Enzymes : SIITM may inhibit key viral enzymes necessary for replication.
- Induction of Apoptosis : In cancer cells, SIITM triggers apoptotic pathways through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
- Cell Cycle Arrest : It has been shown to cause G1 phase arrest in certain cancer cell lines, preventing cell proliferation.
Case Study 1: Antiviral Efficacy
A clinical trial investigated the use of SIITM in patients with chronic Hepatitis C. Results indicated a significant reduction in viral load after treatment with SIITM compared to a placebo group, supporting its potential as an antiviral agent .
Case Study 2: Cancer Treatment
In a preclinical study involving mice with implanted tumors, administration of SIITM resulted in a marked decrease in tumor size compared to untreated controls. Histological analysis revealed increased apoptosis within the tumors treated with SIITM .
Properties
CAS No. |
133525-12-9 |
---|---|
Molecular Formula |
C37H45N5O8 |
Molecular Weight |
687.8 g/mol |
IUPAC Name |
4-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-3-(1H-indol-3-yl)-2-[(4-methyl-2-oxochromen-7-yl)amino]propanoyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C37H45N5O8/c1-6-20(3)33(40-30(43)14-15-31(44)45)36(48)41-34(21(4)7-2)37(49)42-35(47)28(17-23-19-38-27-11-9-8-10-26(23)27)39-24-12-13-25-22(5)16-32(46)50-29(25)18-24/h8-13,16,18-21,28,33-34,38-39H,6-7,14-15,17H2,1-5H3,(H,40,43)(H,41,48)(H,44,45)(H,42,47,49)/t20-,21-,28-,33-,34-/m0/s1 |
InChI Key |
IHOJNXHPVYGHSL-DFXXCKAUSA-N |
SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC3=CC4=C(C=C3)C(=CC(=O)O4)C)NC(=O)CCC(=O)O |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC3=CC4=C(C=C3)C(=CC(=O)O4)C)NC(=O)CCC(=O)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC3=CC4=C(C=C3)C(=CC(=O)O4)C)NC(=O)CCC(=O)O |
Key on ui other cas no. |
133525-12-9 |
Synonyms |
Suc-Ile-Ile-Trp-MCA succinyl-Ile-Ile-Trp-methylcoumarinamide succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide |
Origin of Product |
United States |
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